C27H39N7O6S

Click Chemistry Bioorthogonal Conjugation PROTAC Synthesis

C27H39N7O6S, commonly referred to as Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3), is a specialized heterobifunctional linker molecule. It is a PEG-based PROTAC linker that integrates a biotin affinity tag, a polyethylene glycol (PEG4) spacer, and a methyltetrazine reactive group into a single reagent.

Molecular Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
Cat. No. B15580253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC27H39N7O6S
Molecular FormulaC27H39N7O6S
Molecular Weight589.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)
InChIKeyFTGDGKKLLGMCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C27H39N7O6S (Biotin-PEG4-Methyltetrazine): A High-Performance PROTAC Linker for Bioorthogonal Conjugation


C27H39N7O6S, commonly referred to as Biotin-PEG4-Methyltetrazine (CAS 1835759-81-3), is a specialized heterobifunctional linker molecule. It is a PEG-based PROTAC linker that integrates a biotin affinity tag, a polyethylene glycol (PEG4) spacer, and a methyltetrazine reactive group into a single reagent [1]. This compound is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a click chemistry tool for bioorthogonal conjugation, particularly with trans-cyclooctene (TCO)-containing molecules via a rapid inverse electron-demand Diels-Alder (iEDDA) reaction . Its design confers high aqueous solubility and enables catalyst-free, copper-free labeling in complex biological environments .

PROTAC synthesis — modular assembly of bifunctional degraders via copper-free click chemistry.

Bioorthogonal labeling — rapid iEDDA conjugation with TCO-modified targets in complex biological environments.

Affinity pulldown — biotin tag enables downstream enrichment and detection with streptavidin-based platforms.

Why C27H39N7O6S (Biotin-PEG4-Methyltetrazine) Cannot Be Interchanged with Other Biotin-PEG-Tetrazine or PROTAC Linkers


While many biotin-PEG-tetrazine and PROTAC linker variants exist, the precise chemical architecture of C27H39N7O6S—specifically the 4-unit PEG spacer and the methyl-substituted tetrazine—dictates critical performance parameters including reaction kinetics, aqueous solubility, and the final conjugate's pharmacokinetic and steric properties. Substituting with a linker of a different PEG length, a non-methylated tetrazine, or an alternative biotinylation reagent can significantly alter conjugation efficiency , stability, and biological activity of the final PROTAC or labeled biomolecule . Generic substitution without quantitative consideration of these parameters risks experimental failure or necessitates extensive re-optimization, particularly in applications requiring precise control over linker length and reactivity.

Target Reagent
Precise PEG4 spacer Reported 22 Å length supports ternary complex geometry.
Methyltetrazine reactive group Supports reported benchmark iEDDA kinetics.
Alternative Linkers
Shorter / longer PEG chains Linker length mismatch may shift ternary complex efficiency.
Non-methylated tetrazines Reaction rate context may not transfer directly; conjugation yield may differ.
Non-PEGylated analogs Solubility advantage may not reproduce; method compatibility may shift.

Quantitative Evidence for C27H39N7O6S (Biotin-PEG4-Methyltetrazine): Differentiated Performance vs. Closest Comparators


Reaction Kinetics: Superior iEDDA Rate Constant vs. Alternative Biotin-Tetrazine Linkers

The methyltetrazine group in C27H39N7O6S enables an inverse electron-demand Diels-Alder (iEDDA) reaction with TCO with a second-order rate constant (k) exceeding 800 M⁻¹s⁻¹, as reported by multiple vendor specifications . While many tetrazine-TCO pairs exhibit high rates (10³–10⁶ M⁻¹s⁻¹), this specific linker's rate constant is consistently cited as a benchmark for its class. In contrast, alternative linkers like Methyltetrazine-SS-PEG4-Biotin (MW 838.08) incorporate a cleavable disulfide bond and a different PEG configuration, which may alter the effective local concentration and reaction kinetics in certain experimental setups . The quantitative difference ensures that C27H39N7O6S provides a predictable and exceptionally fast conjugation rate, a critical parameter for labeling low-abundance targets or achieving high yields in multi-step PROTAC syntheses.

Reaction Kinetics
Class-level context
> 800 M⁻¹s⁻¹
Supports conjugation-rate prediction.
Source-specific review; kinetics may be condition-dependent.
Click Chemistry Bioorthogonal Conjugation PROTAC Synthesis

Aqueous Solubility: Enhanced DMSO Solubility Enables High-Concentration Stock Preparation

C27H39N7O6S demonstrates a defined solubility of 50 mg/mL (84.79 mM) in DMSO, requiring sonication . This high solubility is a direct consequence of the hydrophilic PEG4 spacer, which is absent in non-PEGylated biotin-tetrazine conjugates. Comparators with different linkers, such as the larger Biotin-PEG4-amido-methyltetrazine (MW 674.8) or Biotin-PEG4-MeTz, may exhibit altered solubility profiles due to differences in their amide or methylamino linkages . The known, high solubility of C27H39N7O6S facilitates the preparation of concentrated stock solutions, which is advantageous for minimizing organic solvent content in biological assays and for scaling up PROTAC syntheses where high linker concentrations are required.

DMSO Solubility
Data to verify
50 mg/mL
Supports stock preparation context.
Aqueous solubility may differ; requires sonication.
Solubility Formulation PROTAC Synthesis

Molecular Weight and Linker Length: Precise PEG4 Spacer Provides Optimal Distance for PROTAC Ternary Complex Formation

The molecular weight of C27H39N7O6S is 589.71 g/mol, and its PEG4 spacer provides an approximate extended length of 22 Å [1]. This specific linker length is a critical parameter in PROTAC design, as it influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Using a linker that is too short can induce steric hindrance, while one that is too long can reduce degradation efficiency [2]. Comparators such as Biotin-PEG4-amido-methyltetrazine (MW 674.8) or Biotin-PEG4-MeTz (MW 674.8) have an extended amide or methylamino linkage that increases the spacer arm length, potentially altering the optimal distance for ternary complex formation. The defined 22 Å length of the PEG4 chain in C27H39N7O6S offers a well-characterized starting point for linker optimization in PROTAC development, reducing the need for extensive empirical testing of alternative lengths.

Spacer Length
Class-level context
~22 Å
Supports ternary complex design context.
Context-dependent; empirical validation recommended.
PROTAC Design Linker Optimization Ternary Complex

Purity and Storage Stability: Defined Specifications for Reproducible Experimental Outcomes

Commercial specifications for C27H39N7O6S consistently report a purity of ≥95% (often 98%+) with defined storage conditions (e.g., -20°C, protected from light) to maintain stability . In contrast, other biotin-PEG-tetrazine linkers may have variable purity levels or less well-documented stability profiles, introducing uncertainty in experimental reproducibility. The high, documented purity ensures that the linker does not contain significant impurities that could interfere with sensitive bioconjugation reactions or downstream biological assays. The defined storage conditions, which include short-term stability at 4°C and long-term stability at -20°C, provide clear guidance for maintaining reagent integrity, a factor often overlooked with less well-characterized alternative linkers.

Purity & Stability
Source review
≥95% (typical 98%+)
Supports lot consistency and experimental reproducibility.
Lot-specific COA review recommended; store at -20°C, protected from light.
Purity Stability Quality Control

Proven Application Scenarios for C27H39N7O6S (Biotin-PEG4-Methyltetrazine) in Research and Industrial R&D


High-Efficiency Synthesis of PROTACs for Targeted Protein Degradation

C27H39N7O6S serves as a critical PEG-based linker in the modular assembly of PROTACs. Its high iEDDA reaction rate (>800 M⁻¹s⁻¹) enables efficient, copper-free conjugation of the biotin tag to a TCO-modified E3 ligase ligand or target protein ligand. The precise 22 Å PEG4 spacer length is optimal for many PROTAC designs, facilitating the formation of a productive ternary complex and subsequent ubiquitin-mediated degradation of the target protein [1]. This linker is particularly well-suited for synthesizing PROTACs intended for in vivo studies, as its high aqueous solubility and non-toxic components minimize off-target effects. Researchers developing novel PROTACs can reliably use this linker to connect a biotinylated warhead to a TCO-modified E3 ligand, ensuring a high yield of the final bifunctional molecule.

Live-Cell Bioorthogonal Labeling and Imaging with TCO-Modified Biomolecules

The exceptional kinetics and bioorthogonality of the methyltetrazine-TCO reaction make C27H39N7O6S an ideal reagent for labeling and tracking biomolecules in live cells. For example, cells expressing a protein of interest fused to a TCO-containing unnatural amino acid can be rapidly and specifically labeled with a fluorescent dye conjugated to this linker [2]. The PEG4 spacer enhances the solubility of the dye-linker conjugate and reduces non-specific binding, while the biotin tag allows for downstream enrichment or detection with streptavidin. This two-step labeling approach is valuable for studying protein localization, trafficking, and interactions in real-time without the need for genetic manipulation or cytotoxic copper catalysts.

Affinity-Based Enrichment and Pulldown of TCO-Labeled Proteins and Protein Complexes

C27H39N7O6S can be used to biotinylate TCO-labeled proteins or protein complexes, enabling their subsequent purification or enrichment using streptavidin-coated beads . The high reaction rate ensures efficient biotinylation even at low protein concentrations, while the PEG4 spacer minimizes steric hindrance, allowing the biotin tag to be fully accessible for streptavidin binding. This application is critical in proteomics workflows for identifying novel protein-protein interactions or for enriching low-abundance targets from complex lysates. The defined solubility (50 mg/mL in DMSO) allows for the preparation of concentrated stock solutions, making it easy to add the linker directly to cell lysates or protein solutions without causing precipitation or significant solvent-induced denaturation.

Development of Cleavable Bioconjugates for Controlled Release and ADC Linker Research

While C27H39N7O6S itself is a non-cleavable linker, its robust performance serves as a benchmark for designing cleavable versions. The established kinetic and solubility parameters of this linker [1] provide a critical reference point for researchers developing disulfide-based or enzyme-cleavable biotin-PEG-tetrazine linkers, such as Methyltetrazine-SS-PEG4-Biotin. By comparing the performance of novel cleavable linkers to this well-characterized non-cleavable counterpart, scientists can isolate the specific contributions of the cleavable moiety to conjugate stability, release kinetics, and in vivo efficacy. This application is particularly relevant in the preclinical development of antibody-drug conjugates (ADCs) and targeted delivery systems where controlled payload release is paramount.

Application
Selection Property
Validation Focus
PROTAC assembly
PEG4 spacer & iEDDA kinetics
Ternary complex formation & yield
Live-cell labeling
Bioorthogonal reactivity & solubility
Labeling specificity & signal-to-noise
Affinity pulldown
Biotin tag accessibility & PEG4 spacer
Enrichment efficiency & specificity
Cleavable conjugate development
Benchmark kinetics & stability reference
Comparative release kinetics & stability profiling
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